molecular formula C24H29N3O3S2 B14970685 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B14970685
M. Wt: 471.6 g/mol
InChI Key: RFQCPYIKTQYMHT-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a quinoline ring with a sulfanyl and acetamide group

Preparation Methods

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the quinoline derivative.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with an acetamide derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or marker in biological studies due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide include:

    2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: This compound has a similar structure but with a fluorine atom, which may alter its chemical and biological properties.

    2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: The presence of a methoxy group can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H29N3O3S2/c1-6-27(7-2)32(29,30)19-9-11-22-20(14-19)17(4)13-24(26-22)31-15-23(28)25-21-10-8-16(3)12-18(21)5/h8-14H,6-7,15H2,1-5H3,(H,25,28)

InChI Key

RFQCPYIKTQYMHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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